N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide
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Overview
Description
“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[322]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, sulfonyl chlorides, and diazabicyclo compounds. The key steps could involve:
Formation of the thiophene-2-carboxamide core: This can be achieved through the reaction of thiophene-2-carboxylic acid with an amine under dehydrating conditions.
Introduction of the sulfonyl group: This step might involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Cyclization to form the diazabicyclo structure: This could be achieved through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[32
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]benzamide
- N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]furan-2-carboxamide
Uniqueness
The uniqueness of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” lies in its specific bicyclic structure and the presence of both sulfonyl and carboxamide functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-15-13(18)12-5-11(8-22-12)23(20,21)17-6-9-3-4-10(7-17)16(2)14(9)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,18)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLKNNYQFSRIU-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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